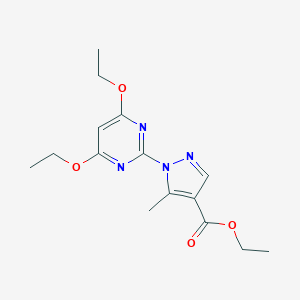
ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.
Mecanismo De Acción
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 inhibits CDK4 and CDK6 by binding to their active sites and preventing the phosphorylation of the retinoblastoma protein (Rb). This leads to the suppression of E2F-mediated transcription and the inhibition of cell cycle progression. ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has also been shown to induce senescence in cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It also induces senescence in cancer cells, leading to the suppression of tumor growth. In addition, ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. However, there are also some limitations to the use of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 in lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of resistance in cancer cells.
Direcciones Futuras
There are several future directions for the study of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991. One area of research is the identification of biomarkers that can predict response to ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 in various types of cancer.
Métodos De Síntesis
The synthesis of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 involves several steps, starting from the reaction of 4,6-diethoxy-2-methylpyrimidine with ethyl 2-bromoacetate to form ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-2-methyl-1H-pyrrole-3-carboxylate. This intermediate is then reacted with 2-aminomethyl-5-methyl-1H-pyrazole-4-carboxylic acid to yield the final product, ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit CDK4 and CDK6, which are key regulators of the cell cycle and play a critical role in the development and progression of various types of cancer. ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Propiedades
Nombre del producto |
ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate |
|---|---|
Fórmula molecular |
C15H20N4O4 |
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
ethyl 1-(4,6-diethoxypyrimidin-2-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-5-21-12-8-13(22-6-2)18-15(17-12)19-10(4)11(9-16-19)14(20)23-7-3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
FLJPHIZDXMRWRD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)OCC)C)OCC |
SMILES canónico |
CCOC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)OCC)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)